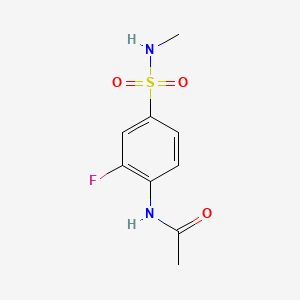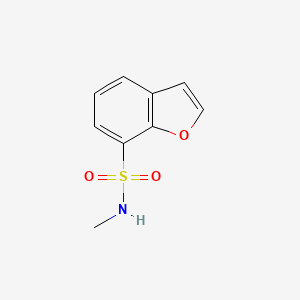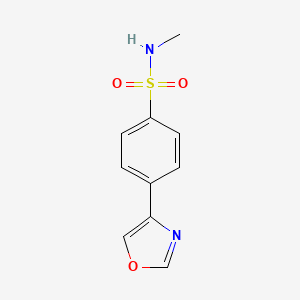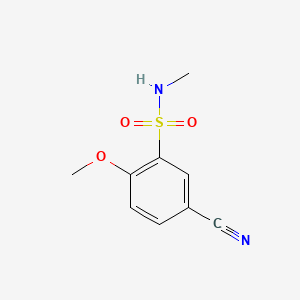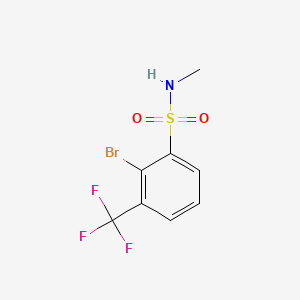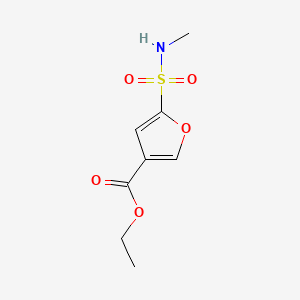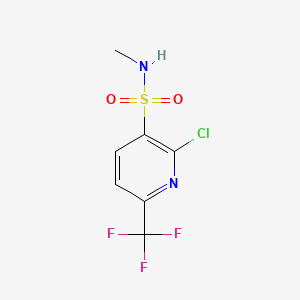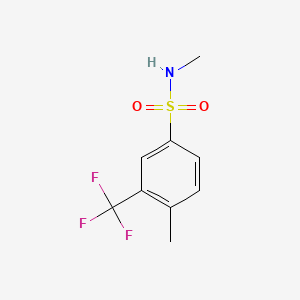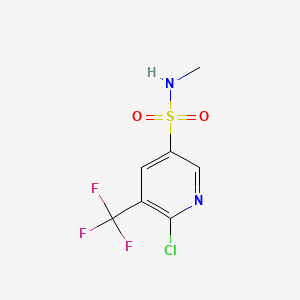
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide is a chemical compound with the molecular formula C7H6ClF3N2O2S . It is a solid substance and has a molecular weight of 274.65 g/mol.
Molecular Structure Analysis
The linear formula of 6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide is C7H6ClF3N2O2S . This indicates that the molecule consists of seven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide were not found in the available resources, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide is a solid substance . It has a molecular weight of 274.65 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用
Agrochemicals Development
MFCD34168905: and its derivatives play a significant role in the development of agrochemicals. The trifluoromethylpyridine (TFMP) moiety, a part of this compound’s structure, is commonly used in the synthesis of pesticides . These compounds are designed to protect crops from pests and diseases, contributing to increased agricultural productivity. The unique physicochemical properties of the fluorine atom combined with the pyridine ring enhance the biological activity of these agrochemicals.
Pharmaceutical Industry
Several pharmaceutical products contain the TFMP group due to its beneficial properties in drug development . The presence of MFCD34168905 in pharmaceuticals can lead to improved potency and stability of the drugs. It is involved in the creation of novel medications, including antineoplastic and anti-hepatitis C drugs .
Veterinary Medicine
In veterinary medicine, MFCD34168905 derivatives are utilized to create treatments for animals. These compounds have been approved for use in both pharmaceutical and veterinary products, indicating their versatility and importance in multiple health-related fields .
Synthesis of Fluorinated Compounds
The compound is used as an intermediate in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on biological activities and physical properties . The development of these compounds is crucial for advancing research in various scientific domains.
Material Science
MFCD34168905 derivatives are also explored in the field of material science. The incorporation of fluorine atoms can lead to the development of materials with novel properties, potentially useful in creating advanced functional materials .
Disease Control
The derivatives of MFCD34168905 are instrumental in the production of pesticides that not only prevent crop losses but also help in controlling diseases spread by parasites such as mosquitoes, which can transmit malaria, dengue fever, or the Zika virus .
Chemical Synthesis Research
Researchers utilize MFCD34168905 in chemical synthesis to explore new reactions and pathways. Its unique structure allows for the development of innovative synthetic methods, which can lead to the discovery of new compounds with potential applications in various industries .
Environmental Science
In environmental science, the compound’s derivatives are studied for their impact on the environment and their potential use in environmental remediation processes. Understanding the behavior of such compounds can lead to more sustainable practices in both agriculture and industry .
安全和危害
未来方向
Trifluoromethylpyridines, such as 6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients , and their unique physicochemical properties make them valuable in these industries .
属性
IUPAC Name |
6-chloro-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c1-12-16(14,15)4-2-5(7(9,10)11)6(8)13-3-4/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOKHLOOQUZVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)
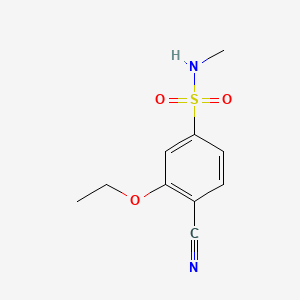
![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287964.png)
